molecular formula C13H17ClN2O4 B2747699 2-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid CAS No. 1822342-26-6

2-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid

Cat. No.: B2747699
CAS No.: 1822342-26-6
M. Wt: 300.74
InChI Key: ANKIRQAIQPGNLW-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid typically involves the protection of an amino acid with a Boc group followed by the introduction of the chloropyridine moiety. One common method involves the following steps:

    Protection of the amino group: The amino acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid.

    Coupling with chloropyridine: The Boc-protected amino acid is then coupled with 6-chloropyridine-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors to improve efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling reactions: The amino and carboxylic acid groups can participate in peptide coupling reactions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve heating in a polar solvent.

    Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling reactions: Reagents like EDCI and HOBt (1-hydroxybenzotriazole) are used to facilitate peptide bond formation.

Major Products

    Substitution reactions: Products include derivatives with various substituents on the pyridine ring.

    Deprotection reactions: The major product is the free amine derivative.

    Coupling reactions: Products include peptides or other amide-linked compounds.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid depends on its specific application. In general, the compound can interact with biological targets through its amino and carboxylic acid groups, which can form hydrogen bonds and ionic interactions. The chloropyridine moiety can also participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid: Similar structure but without the chlorine atom.

    2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid: Similar structure but with a chlorophenyl group instead of a chloropyridine group.

Uniqueness

The presence of the chloropyridine moiety in 2-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid provides unique reactivity and potential for interactions with biological targets that are not present in the similar compounds listed above.

Properties

IUPAC Name

3-(6-chloropyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(19)16-9(11(17)18)6-8-4-5-10(14)15-7-8/h4-5,7,9H,6H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKIRQAIQPGNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822342-26-6
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(6-chloropyridin-3-yl)propanoic acid
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